
5-Bromo-2-(dimethylamino)nicotinoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and a carbonyl chloride group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride typically involves the bromination of 2-(dimethylamino)pyridine followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 2-(dimethylamino)pyridine with bromine in the presence of a suitable solvent to yield 5-bromo-2-(dimethylamino)pyridine. This intermediate is then treated with phosgene or a similar reagent to introduce the carbonyl chloride group, resulting in the formation of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with a base like potassium carbonate in an organic solvent.
Hydrolysis: Conducted in the presence of water or aqueous base.
Major Products Formed
Substitution Reactions: Yield substituted pyridine derivatives.
Coupling Reactions: Produce biaryl compounds.
Hydrolysis: Results in the formation of 5-bromo-2-(dimethylamino)-3-pyridinecarboxylic acid.
科学研究应用
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride has various applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and carbonyl chloride groups can facilitate binding to target molecules through covalent or non-covalent interactions .
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridine.
5-Bromo-2-(isopropylamino)pyrimidine: Contains an isopropylamino group instead of dimethylamino.
5-Bromo-2-(4-morpholino)pyrimidine: Features a morpholino group in place of dimethylamino.
Uniqueness
5-Bromo-2-(dimethylamino)-3-pyridinecarbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of bromine, dimethylamino, and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H8BrClN2O |
|---|---|
分子量 |
263.52 g/mol |
IUPAC 名称 |
5-bromo-2-(dimethylamino)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8-6(7(10)13)3-5(9)4-11-8/h3-4H,1-2H3 |
InChI 键 |
KVUUMYCDWHVZKY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=N1)Br)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



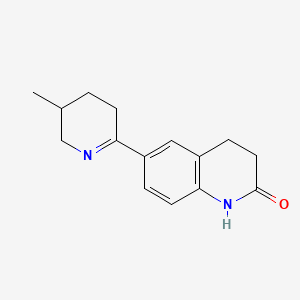
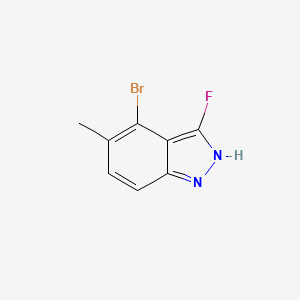
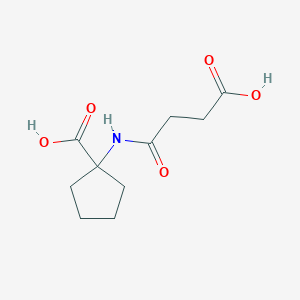

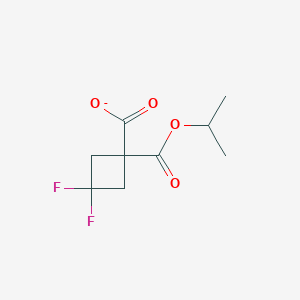

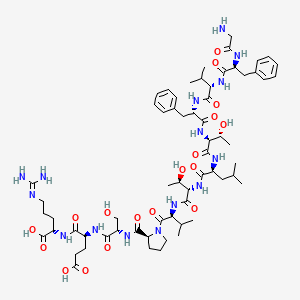
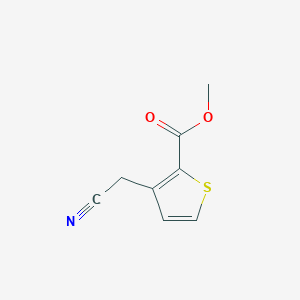
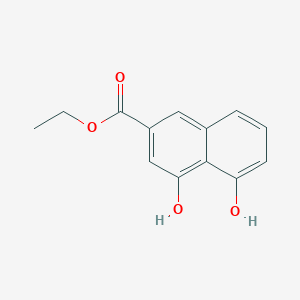
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
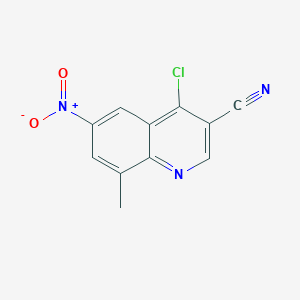
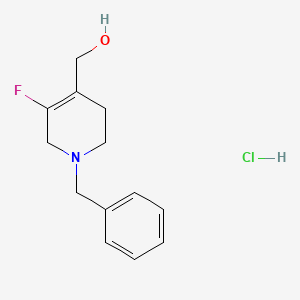
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
